molecular formula C13H13BrN2O B1526494 5-bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline CAS No. 1303917-46-5

5-bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline

Cat. No. B1526494
CAS RN: 1303917-46-5
M. Wt: 293.16 g/mol
InChI Key: FWFWZAFLWLEICP-UHFFFAOYSA-N
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Description

“5-bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline” is a chemical compound with the molecular formula C13H13BrN2O. It has a molecular weight of 293.16 . This compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H13BrN2O/c1-17-13-3-2-11(14)8-12(13)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Organic Synthesis

"5-bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline" and its derivatives are key intermediates in the synthesis of various organic compounds. For example, they are used in the selective monobromination of aniline derivatives to give monobromoanilines, which are further applied in the synthesis of complex organic molecules (Onaka & Izumi, 1984). Another study elaborates on the synthesis, structures, and spectroscopic properties of Hg(II) complexes involving similar aniline derivatives, highlighting their application in coordination chemistry and material science (Basu Baul et al., 2014).

Coordination Chemistry

In coordination chemistry, "5-bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline" serves as a ligand for metal complexes. Such complexes have been studied for their structural and electronic properties, contributing to the development of new materials with potential applications in catalysis, optical devices, and biomedical fields. The synthesis and analysis of Hg(II) complexes offer insights into the interaction between metal ions and nitrogen-containing ligands, showcasing the importance of such compounds in understanding metal-ligand coordination dynamics (Basu Baul et al., 2014).

Material Science

The application of "5-bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline" extends to material science, especially in the design and synthesis of coordination polymers and nanomaterials. These materials are of interest for their unique properties, such as porosity, luminescence, and magnetism, which can be tuned for specific applications like gas storage, sensing, and drug delivery. Studies on crystal engineering using anilic acids and dipyridyl compounds through a new supramolecular synthon demonstrate the potential of such organic molecules in constructing complex crystal structures with desirable properties (Zaman et al., 2001).

Safety and Hazards

Based on the available data, this compound may cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

5-bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O/c1-17-13-3-2-11(14)8-12(13)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFWZAFLWLEICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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